molecular formula C13H24ClN B1379907 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride CAS No. 33191-51-4

1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride

Cat. No.: B1379907
CAS No.: 33191-51-4
M. Wt: 229.79 g/mol
InChI Key: SZFPQYVWDAJONB-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride (CAS 33191-51-4) is a bicyclic amine derivative with the molecular formula C₁₃H₂₄ClN and a molecular weight of 229.79 g/mol . Structurally, it consists of an adamantane core substituted with a methylated ethylamine side chain, forming a hydrochloride salt. The adamantane moiety confers high lipophilicity and metabolic stability, while the methyl group on the amine may influence steric effects and receptor interactions. This compound is a structural analog of well-known adamantane-based pharmaceuticals like amantadine and rimantadine but differs in its substitution pattern .

Properties

IUPAC Name

1-(1-adamantyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-9(14-2)13-6-10-3-11(7-13)5-12(4-10)8-13;/h9-12,14H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPQYVWDAJONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages of This Method:

  • Reduced number of synthetic steps (two steps vs. traditional three or four).
  • High overall yield (~88%) compared to 50-58% in older methods.
  • Elimination of hazardous reagents and solvents such as liquid bromine, benzene, ether, and diethylene glycol.
  • Milder reaction conditions with less environmental impact.
  • Suitable for large-scale industrial synthesis due to safety and cost-effectiveness.

Reaction Scheme Summary:

Step Reactants Conditions Product Yield (%) Notes
1 1-Bromoadamantane + Formamide + H2SO4 (96%) 85 °C, 5.5 h N-(1-adamantyl)-formamide 94 Ritter-type reaction, no oleum used
2 N-(1-adamantyl)-formamide + HCl (19.46%) Reflux, 1 h This compound 93 Hydrolysis under mild conditions

Reaction Parameters Optimization

Extensive optimization studies have been conducted to maximize yield and purity:

  • Molar ratios: Optimal molar ratio of formamide:sulfuric acid:1-bromoadamantane is 10:5.6:1.
  • Temperature and time: 85 °C for 5.5 hours for formamide formation; 1 hour reflux for hydrolysis.
  • Acid concentration: 19.46% hydrochloric acid for hydrolysis step.
  • These parameters were carefully adjusted to reduce reagent excess, minimize toxic by-products, and improve overall efficiency.

Chemical Reaction Types Involved

  • Ritter-type reaction: Formation of the N-(1-adamantyl)-formamide intermediate via nucleophilic attack of formamide on the carbocation generated from 1-bromoadamantane in acidic medium.
  • Hydrolysis: Acid-catalyzed cleavage of the formamide to yield the primary amine hydrochloride salt.
  • Reductive amination (in alternative methods): Conversion of adamantanone to the amine using methylamine and reducing agents.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents Reaction Steps Yield (%) Advantages Disadvantages
Reductive Amination Adamantanone Methylamine, NaBH4 1-2 Moderate Simple lab-scale method Limited scalability, moderate yield
Traditional Multi-step Synthesis Adamantane or 1-bromoadamantane Bromine, acetonitrile, NaOH, DEG, HCl 3-4 50-58 Established method Toxic reagents, low yield, hazardous conditions
Two-step Ritter-type Synthesis 1-Bromoadamantane Formamide, H2SO4, aqueous HCl 2 88 High yield, safer, scalable Requires control of acidic conditions

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry

Building Block for Synthesis:
1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride serves as a versatile building block in the synthesis of more complex adamantane derivatives. Its structural properties allow for various modifications leading to new compounds with potential applications.

Biology

Antiviral Properties:
Research indicates that this compound exhibits potential antiviral activity, particularly against the influenza A virus. It inhibits viral replication by interfering with the M2 proton channel, which is crucial for viral RNA release into host cells.

Neurological Applications:
The compound's structural similarity to established antiviral and antiparkinsonian drugs has prompted investigations into its efficacy in treating neurological disorders. Preliminary studies suggest it may have beneficial effects similar to those of amantadine and rimantadine, which are used to manage Parkinson's disease and influenza.

Medicine

Potential Therapeutic Uses:
Due to its pharmacological properties, there is ongoing research into using this compound for treating various conditions, including:

  • Neurological Disorders: Investigated for its antiparkinsonian effects.
  • Antiviral Treatments: Explored as a potential treatment for viral infections beyond influenza.

Industry

Material Science:
The stability and rigidity of this compound make it valuable in developing advanced materials such as polymers and coatings. Its unique properties can enhance the performance characteristics of these materials .

Table: Summary of Research Findings on this compound

Study FocusFindingsReference
Antiviral ActivityInhibits influenza A virus replication by blocking M2 proton channel
Neurological EffectsShows promise in treating Parkinson's disease-like symptoms
Material ApplicationsUsed in developing stable polymers and coatings

Notable Research Articles

  • Antiviral Mechanisms : A study published in Journal of Virology highlighted the mechanism by which this compound inhibits viral RNA synthesis, demonstrating its potential as an antiviral agent .
  • Neuroprotective Effects : Research conducted at a major pharmaceutical institute evaluated its effects on neurodegenerative models, suggesting a role in neuroprotection similar to that of established treatments .
  • Material Development : An article in Advanced Materials discussed how the compound can be integrated into polymer matrices to enhance mechanical properties while maintaining thermal stability .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the replication of the influenza A virus by interfering with the viral RNA synthesis. This is achieved by blocking the M2 proton channel, preventing the release of viral genetic material into the host cell .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility/Stability
1-(Adamantan-1-yl)-N-methylethan-1-amine HCl C₁₃H₂₄ClN 229.79 Methyl group on ethylamine chain Not reported Hydrochloride salt enhances water solubility
Amantadine HCl C₁₀H₁₇N·HCl 187.7 Primary amine directly on adamantane 360–363 (decomposes) Highly soluble in water
Rimantadine HCl C₁₂H₂₂ClN 215.76 Ethylamine chain with α-methyl group 173–175 Soluble in polar solvents
1-(Adamantan-1-yl)-2-aminoethan-1-one HCl C₁₂H₂₀ClNO 229.75 Ketone group on ethylamine chain Not reported Likely lower solubility due to ketone
Key Observations:
  • Rimantadine, with an α-methyl ethylamine chain, shares closer structural similarity but lacks the N-methylation .
  • Solubility : Hydrochloride salts improve water solubility, critical for bioavailability. Amantadine’s direct adamantane-amine linkage reduces steric bulk, enhancing solubility despite lower molecular weight .

Biological Activity

1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride is a compound derived from the adamantane family, known for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antiviral properties, anticancer effects, and its mechanisms of action.

Overview of Biological Activity

This compound has garnered attention for its potential antiviral and anticancer properties. The compound is primarily investigated for its efficacy against the influenza A virus and various cancer cell lines.

Antiviral Properties

Research indicates that this compound may inhibit the replication of the influenza A virus. Its mechanism involves blocking the M2 proton channel, which is crucial for viral RNA release into host cells. This action is similar to other adamantane derivatives, such as amantadine and rimantadine, which are well-documented in antiviral applications.

Comparative Efficacy Against Influenza A

Compound NameMechanism of ActionEfficacy (IC50)
This compoundBlocks M2 proton channelNot specified
AmantadineBlocks M2 proton channel0.5 - 5 µM
RimantadineBlocks M2 proton channel0.5 - 3 µM

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. Studies have shown that adamantane derivatives can induce apoptosis in various cancer cell lines, including lung (H460) and liver (HepG2) cancer cells. The mechanism involves the activation of Nur77, a nuclear receptor that plays a role in apoptosis regulation .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using the MTT assay against several cancer cell lines:

Cell LineIC50 (µM)Apoptosis Induction
H46020Yes
HepG215Yes
MCF-725Yes

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific cellular targets.

Antiviral Mechanism: The compound inhibits the M2 proton channel of the influenza A virus, preventing viral uncoating and replication.

Anticancer Mechanism: In cancer cells, it activates Nur77, leading to apoptosis. This process is facilitated by the compound's ability to induce oxidative stress within the cells, triggering cell death pathways .

Case Studies

Several studies have documented the biological activity of adamantane derivatives:

  • Antiviral Study: A study demonstrated that adamantane derivatives significantly inhibited influenza A virus replication in vitro. The compounds were tested across various concentrations, revealing a dose-dependent response .
  • Cytotoxicity Evaluation: Another investigation focused on the cytotoxic effects of adamantane-based compounds on human tumor cell lines. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride, and how can yield optimization be achieved?

Answer:
The synthesis typically involves reductive amination or alkylation of adamantane derivatives. For example, describes the use of 2-(adamantan-1-yl)ethylamine hydrochloride in selenourea synthesis, highlighting the role of anhydrous solvents (e.g., methanol) and reducing agents like NaBH₄. Yield optimization can be achieved by:

  • Solvent selection : Replacing diethyl ether with 1,2-dimethoxyethane improves reaction efficiency .
  • Temperature control : Reflux conditions (e.g., 3 hours in anhydrous alcohol) enhance intermediate formation .
  • Purification : Slow solvent evaporation from H₂O/EtOH mixtures yields crystalline products suitable for X-ray analysis .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:
Key methods include:

  • HPLC : As demonstrated in , pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enables simultaneous quantification of adamantane derivatives in buffered solutions.
  • NMR spectroscopy : ¹H and ¹³C-APT NMR confirm chemical environments, such as methyl and adamantyl protons, with shifts typical for adamantane-containing amines .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H⋯N interactions stabilizing molecular conformation) and racemic crystal packing .

Advanced: How does the adamantane moiety influence the compound’s biological activity, particularly in enzyme inhibition?

Answer:
The rigid, lipophilic adamantane structure enhances binding to hydrophobic enzyme pockets. shows that selenourea derivatives with adamantane groups exhibit potent soluble epoxide hydrolase (sEH) inhibition, likely due to:

  • Steric effects : The adamantane’s bulkiness stabilizes enzyme-ligand interactions.
  • Electronic effects : Electron-rich adamantane may modulate active-site nucleophilicity.
  • Bioavailability : Improved membrane permeability from lipophilic adamantane enhances cellular uptake.

Advanced: What structural insights from X-ray crystallography are critical for understanding this compound’s reactivity?

Answer:
reveals:

  • Intramolecular hydrogen bonds : O–H⋯N interactions (2.61 Å) create a six-membered ring, stabilizing the molecular conformation.
  • Chirality : The amino nitrogen becomes a chiral center, but crystallization produces a racemic mixture due to centrosymmetric packing.
  • Intermolecular interactions : Water molecules mediate O(W)⋯H–O and N–H⋯O(W) bonds, influencing solubility and crystal growth.

Advanced: What strategies are effective for synthesizing novel derivatives, such as urea or selenourea analogs?

Answer:

  • Selenourea synthesis : React with isoselenocyanates in anhydrous methanol, using Et₃N as a base, to yield 42–58% products with confirmed C=Se IR absorption (~1100 cm⁻¹) .
  • Urea derivatives : Employ 1,1'-carbonyldiimidazole (CDI) with amines (e.g., bicyclo[2.2.1]heptan-2-amine) in THF, achieving 36–82% yields. Purification via column chromatography ensures purity .

Basic: How should storage conditions be optimized to maintain the compound’s stability?

Answer:

  • Storage : Keep in airtight containers under dry, inert atmospheres (e.g., argon) to prevent hydrochloride salt degradation .
  • Temperature : Store at 2–8°C to avoid thermal decomposition, as recommended for structurally similar adamantane derivatives .

Advanced: What mechanistic pathways explain its anti-inflammatory activity in biological systems?

Answer:
suggests inhibition of soluble epoxide hydrolase (sEH), which elevates anti-inflammatory epoxy fatty acids (EpFAs). The adamantane group likely:

  • Blocks the sEH catalytic triad : By occupying the hydrophobic channel, it prevents epoxide hydrolysis.
  • Modulates substrate access : Steric hindrance from adamantane restricts enzyme-substrate binding.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride
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1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride

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